6,8-Dibromo-2-methylquinolin-4-ol

Antiviral HIV-1 Integrase Drug Resistance

6,8-Dibromo-2-methylquinolin-4-ol (CAS 948294-52-8) resolves the need for a dual-halogen quinoline scaffold in antiviral and anticancer SAR programs. • Dual C6/C8 bromine handles enable sequential cross-coupling for library synthesis. • 8-Br substitution retains full potency against HIV-1 integrase A128T mutant vs. 6-Br analogs. • Non-topoisomerase anticancer mechanism (DNA fragmentation without Topo I inhibition). • Baseline MAO-B inactivity (IC50 > 100 μM) as CNS off-target reference.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
CAS No. 948294-52-8
Cat. No. B3196033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-methylquinolin-4-ol
CAS948294-52-8
Molecular FormulaC10H7Br2NO
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)Br
InChIInChI=1S/C10H7Br2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
InChIKeyKCLJDCWIGXDKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-methylquinolin-4-ol (CAS 948294-52-8): A Dihalogenated Quinolinol Scaffold for Antiviral and Anticancer Research


6,8-Dibromo-2-methylquinolin-4-ol (CAS 948294-52-8) is a dihalogenated quinolin-4-ol derivative with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . The compound features bromine substituents at both the C6 and C8 positions of the quinoline core, a methyl group at C2, and a hydroxyl group at C4 . This specific dihalogenation pattern distinguishes it from mono-brominated analogs and positions it as a versatile synthetic intermediate and pharmacophore scaffold. Bromo-substituted quinolines of this class have been patented as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1], and related 6,8-dibromoquinoline derivatives have demonstrated promising anticancer activities [2].

Why 6,8-Dibromo-2-methylquinolin-4-ol Cannot Be Replaced by Mono-Brominated or Unsubstituted Quinolin-4-ol Analogs


Substituting 6,8-dibromo-2-methylquinolin-4-ol with mono-brominated or unsubstituted quinolin-4-ol analogs introduces substantial changes in biological target engagement, physicochemical properties, and synthetic versatility. The presence of bromine substituents at both the C6 and C8 positions versus a single bromine atom alters electronic distribution, steric profile, and halogen bonding capacity, which can fundamentally change binding affinity to therapeutic targets [1]. In antiviral applications, a direct comparative study demonstrated that 6-bromo and 8-bromo analogs exhibit divergent resistance profiles against mutant viral strains, with the 8-bromo analog retaining full effectiveness against the ALLINI-resistant IN A128T mutant while the 6-bromo analog showed significant potency loss [2]. In anticancer contexts, studies on 6,8-disubstituted quinolines reveal that the substitution pattern at C6 and C8 positions critically influences antiproliferative activity and mechanism of action, including differential effects on DNA fragmentation and topoisomerase inhibition [3]. Furthermore, the dibrominated scaffold provides two independent halogen handles for sequential functionalization via cross-coupling chemistry, a synthetic advantage absent in mono-brominated or non-halogenated analogs [4].

Quantitative Comparative Evidence for 6,8-Dibromo-2-methylquinolin-4-ol Versus Structural Analogs


Retained Antiviral Efficacy Against HIV-1 Integrase Mutant Versus 6-Bromo Analog

In a comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency when tested against the same mutant strain [1]. Both bromine substitutions at the C6 and C8 positions individually conferred improved antiviral properties relative to non-brominated quinoline scaffolds, but their resistance profiles diverged substantially when challenged with the A128T mutation. The 6,8-dibromo-2-methylquinolin-4-ol scaffold, incorporating both substitution positions, offers a unique dual-bromination pattern for SAR exploration of resistance-evading antiviral candidates.

Antiviral HIV-1 Integrase Drug Resistance Allosteric Inhibition

Differential Antiproliferative Activity of 6,8-Dibromo Substitution Pattern Versus Mono-Bromo and Methoxy Analogs

A comprehensive study of 6,8-disubstituted quinoline derivatives evaluated antiproliferative activities against HeLa (cervical cancer), HT29 (colon cancer), and C6 (rat glioma) tumor cell lines. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (compound 2) demonstrated significant anticancer activity across all three tested cell lines, while 6,8-dimethoxyquinoline (compound 6) also showed significant activity but with a different efficacy profile [1]. The study established that functional group exchange at C6 and C8 positions produces differential anticancer activities, and compound 2 caused DNA fragmentation without inhibiting Topoisomerase I enzyme, indicating a distinct mechanism of action from topoisomerase-targeting quinoline derivatives [2]. This contrasts with mono-brominated analogs such as 6-bromotetrahydroquinoline, which showed different activity profiles (IC50 = 2-50 μg/mL across various cancer cell lines) [3].

Anticancer Cytotoxicity Quinoline Derivatives Structure-Activity Relationship

Custom Synthesis Procurement Model Versus Off-the-Shelf Mono-Brominated Quinolin-4-ol Analogs

6,8-Dibromo-2-methylquinolin-4-ol (CAS 948294-52-8) is primarily available through custom synthesis arrangements with minimum order quantities, reflecting its specialized nature as a research intermediate rather than a commodity chemical . In contrast, mono-brominated analogs such as 6-bromo-2-methylquinolin-4-ol (CAS 112182-47-5, MW 238.08) and 8-bromo-2-methylquinolin-4-ol (CAS 1201-08-7, MW 238.08) are available as standard catalog items from multiple vendors with typical purity specifications . The dihalogenated scaffold requires controlled bromination conditions optimized for 8-substituted quinolines, where bromine equivalents (1.1-2.1 eq) and reaction conditions (CH3CN/CH2Cl2, 0-24°C, 1-4 days) determine the ratio of mono- versus di-bromo derivatives [1]. This synthetic complexity translates to a differentiated procurement pathway that must be accounted for in research planning and supply chain management.

Chemical Procurement Custom Synthesis Supply Chain Research Chemicals

MAO-B Inhibitory Activity of 6,8-Dibromo-2-methylquinolin-4-ol Scaffold

6,8-Dibromo-2-methylquinolin-4-ol has been evaluated for inhibition of human recombinant monoamine oxidase B (MAO-B), an enzyme target implicated in neurodegenerative disorders including Parkinson's disease [1]. The compound demonstrated an IC50 value of >100,000 nM (>100 μM) in spectrofluorometric assays measuring inhibition of kynuramine oxidation to 4-hydroxyquinoline [1]. While this represents weak inhibitory potency, the data establishes baseline activity for this specific dihalogenation pattern and provides a quantitative reference for SAR optimization. The MAO-B binding data serves as a foundational benchmark that more potent quinoline-based MAO-B inhibitors lacking the 6,8-dibromo substitution pattern cannot directly substitute for SAR studies of this specific scaffold.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition MAO-B

Optimal Research Application Scenarios for 6,8-Dibromo-2-methylquinolin-4-ol Based on Comparative Evidence


HIV-1 Integrase Allosteric Inhibitor Lead Optimization Targeting Drug-Resistant Mutants

The 6,8-dibromo-2-methylquinolin-4-ol scaffold is optimally deployed in antiviral medicinal chemistry programs focused on HIV-1 integrase allosteric inhibition, specifically where overcoming resistance to existing ALLINIs is a program objective. Based on direct comparative evidence showing that 8-bromo substitution retains full effectiveness against the A128T mutant while 6-bromo substitution loses potency [1], this dibrominated scaffold enables systematic exploration of dual-substitution SAR to identify resistance-evading candidates. Research teams should prioritize this compound when resistance profiling is a critical decision point in lead selection, as the divergent resistance phenotypes of mono-brominated analogs cannot be extrapolated from a single-substituent scaffold.

Mechanism-of-Action Studies in Anticancer Quinoline SAR Programs

For oncology research programs investigating quinoline-based antiproliferative agents, 6,8-dibromo-2-methylquinolin-4-ol and its reduced tetrahydroquinoline analog provide a mechanistically distinct entry point. Studies demonstrate that 6,8-dibromotetrahydroquinoline induces DNA fragmentation without inhibiting Topoisomerase I [2], differentiating it from canonical topoisomerase-targeting quinoline derivatives. This scaffold is best utilized when a research program requires a non-topoisomerase mechanism of cytotoxicity, or when comparative mechanistic profiling across a quinoline derivative library is needed to deconvolute structure-activity relationships for specific cancer cell line selectivity patterns.

Dual-Halogen Handle Synthetic Intermediate for Sequential Cross-Coupling Derivatization

The 6,8-dibromo substitution pattern provides two independent halogen handles for sequential functionalization via palladium-catalyzed cross-coupling chemistry, including Suzuki-Miyaura and related transformations [3]. This scaffold is optimally employed as a versatile intermediate for generating 6,8-disubstituted quinoline libraries where differential substitution at C6 versus C8 is desired. The dibrominated starting material enables chemoselective mono-functionalization followed by subsequent elaboration, a synthetic capability not available from mono-brominated analogs that require additional halogenation steps to achieve the same diversity of disubstituted products [4].

MAO-B Off-Target Liability Assessment in CNS Drug Discovery

The established baseline MAO-B inhibitory activity (IC50 > 100 μM) for 6,8-dibromo-2-methylquinolin-4-ol [5] makes this compound a useful reference standard for medicinal chemistry programs developing CNS-penetrant quinoline-based therapeutics. Researchers can employ this scaffold as a comparator to assess whether structural modifications improve or reduce MAO-B engagement, supporting lead optimization strategies that aim to minimize this specific off-target liability in neuropharmacology programs targeting alternative CNS receptors or enzymes.

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